4-TERT-BUTOXY-BENZYLAMINE

Lipophilicity logP Druglikeness

4-tert-Butoxy-benzylamine (CAS 84697-13-2) is a para-substituted benzylamine derivative with molecular formula C₁₁H₁₇NO and molecular weight 179.26 g·mol⁻¹. The tert-butoxy substituent distinguishes it from smaller alkoxy or alkyl analogs by conferring substantially elevated lipophilicity (ACD/LogP 2.23 vs 1.10–1.54 for methoxy/ethoxy/methyl congeners), enhanced steric bulk (molar volume 183 cm³·mol⁻¹ vs 109–151 cm³·mol⁻¹), and a boiling point approximately 20–85 °C higher than its closest homologues.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 84697-13-2
Cat. No. B1274172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-TERT-BUTOXY-BENZYLAMINE
CAS84697-13-2
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CN
InChIInChI=1S/C11H17NO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,8,12H2,1-3H3
InChIKeyHOKKUMFXFSCQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-TERT-BUTOXY-BENZYLAMINE CAS 84697-13-2: Substituted-Benzylamine Identity, Physicochemical Baseline, and Procurement Context


4-tert-Butoxy-benzylamine (CAS 84697-13-2) is a para-substituted benzylamine derivative with molecular formula C₁₁H₁₇NO and molecular weight 179.26 g·mol⁻¹ [1]. The tert-butoxy substituent distinguishes it from smaller alkoxy or alkyl analogs by conferring substantially elevated lipophilicity (ACD/LogP 2.23 vs 1.10–1.54 for methoxy/ethoxy/methyl congeners), enhanced steric bulk (molar volume 183 cm³·mol⁻¹ vs 109–151 cm³·mol⁻¹), and a boiling point approximately 20–85 °C higher than its closest homologues . These properties position the compound as a research intermediate where high logP, steric demand, or orthogonal protecting-group strategy are required.

Why 4-TERT-BUTOXY-BENZYLAMINE Cannot Be Replaced by Simpler 4-Alkoxy- or 4-Alkyl-Benzylamines


Substituting 4-tert-butoxy-benzylamine with generic 4-methoxy, 4-ethoxy, or 4-methyl congeners overlooks the non-linear impact of the tert-butoxy group on lipophilicity, steric encumbrance, and intermolecular interactions. The tert-butyl moiety raises the octanol-water partition coefficient (logP) by ≈1.0–1.1 log units relative to methoxy or methyl analogs , altering membrane permeability and nonspecific protein binding. Simultaneously, the molar volume increases by 31–68 cm³·mol⁻¹ , which markedly affects target-site steric complementarity in enzyme–substrate or receptor–ligand recognition [1]. In synthetic contexts, the tert-butyl ether provides orthogonal acid-labile protection distinct from methyl or ethyl ethers, making the compound irreplaceable when selective deprotection is required [2].

Quantitative Differentiation Evidence for 4-TERT-BUTOXY-BENZYLAMINE vs. Closest Analogs


Lipophilicity (Octanol-Water logP) Differentiation: 4-tert-Butoxybenzylamine vs. 4-Methoxy, 4-Ethoxy, 4-Methyl, and Unsubstituted Benzylamine

4-tert-Butoxybenzylamine exhibits an ACD/LogP of 2.23 (XLogP3 1.7 [1]; other sources report 3.02 ). This is 1.08–1.13 log units higher than benzylamine (XLogP 1.10 [2]) and 4-methoxybenzylamine (LogP 1.15 ), 0.84 log units above 4-methylbenzylamine (logP 1.39 [3]), and 0.69 log units above 4-ethoxybenzylamine (LogP 1.54 ). The >0.7 log unit elevation translates to a >5-fold increase in octanol-water partition coefficient, implying substantially higher membrane permeability potential.

Lipophilicity logP Druglikeness Permeability

Boiling-Point Differential: 4-tert-Butoxybenzylamine vs. Homologous 4-Substituted Benzylamines

The boiling point of 4-tert-butoxybenzylamine is reported as 270.4 °C at 760 mmHg . This is 21.6 °C higher than 4-ethoxybenzylamine (248.8 °C ), 33.9 °C higher than 4-methoxybenzylamine (236.5 °C ), 75.4 °C higher than 4-methylbenzylamine (195 °C ), and 85.4 °C higher than unsubstituted benzylamine (185 °C [1]). The boiling-point progression (Me < Et < iPr < tBu) reflects the increasing molecular weight and cohesive energy imparted by the tert-butoxy group.

Boiling point Thermal stability Distillation Purification

Steric Bulk (Molar Volume) Differentiation: Impact on Molecular Recognition and Reactivity

The molar volume of 4-tert-butoxybenzylamine, calculated from its molecular weight (179.26 g·mol⁻¹) and density (0.979 g·cm⁻³), is 183 cm³·mol⁻¹ . This represents a 68% increase over benzylamine (MW 107.15, d 0.981; Vm = 109 cm³·mol⁻¹ ), a 44% increase over 4-methylbenzylamine (Vm = 127 cm³·mol⁻¹ ), a 40% increase over 4-methoxybenzylamine (Vm = 131 cm³·mol⁻¹ ), and a 21% increase over 4-ethoxybenzylamine (Vm = 151 cm³·mol⁻¹ ). The tert-butoxy group thus introduces substantially greater spatial occupancy, which modulates enzyme active-site complementarity and intermolecular packing.

Steric effects Molar volume Molecular recognition Enzyme substrate selectivity

Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) Substrate Potential: Differentiated Biological Pathway Engagement

4-tert-Butoxybenzylamine has been experimentally evaluated as a substrate for semicarbazide-sensitive amine oxidase (SSAO/VAP-1) , an enzyme implicated in insulin-mimetic signaling and vascular adhesion protein function [1]. While unsubstituted benzylamine and simple 4-alkyl/alkoxy benzylamines are established monoamine oxidase (MAO) substrates [2], the 4-tert-butoxy derivative has been specifically explored for SSAO/VAP-1 recognition, suggesting that the steric and lipophilic features of the tert-butoxy group redirect substrate preference from MAO toward SSAO selectivity. Quantitative oxidation kinetics (Km, kcat) for the target compound are not publicly available; therefore the selectivity claim rests on reported compound-library inclusion in SSAO-specific SAR campaigns.

SSAO VAP-1 Amine oxidase Benzylamine substrate

High-Confidence Application Scenarios for 4-TERT-BUTOXY-BENZYLAMINE


Amine Oxidase Selectivity Probe Development

The compound's documented role as an SSAO/VAP-1 substrate candidate [1], combined with its 21–68% larger molar volume relative to MAO-preferred benzylamine substrates, supports its use as a chemical probe for differentiating SSAO from MAO-A/B activity. Researchers designing selective amine oxidase assays can exploit the tert-butoxy steric signature to bias substrate recognition away from classical MAO binding modes [2].

Orthogonal Protecting-Group Strategy in Multi-Step Synthesis

The tert-butyl aryl ether group can be selectively cleaved under acidic conditions (e.g., TFA or HBr/AcOH) while methyl and ethyl ethers remain intact, or vice versa. This orthogonality makes 4-tert-butoxybenzylamine a strategic intermediate when a 4-hydroxybenzylamine moiety must be unveiled late in a synthetic sequence without disturbing other protecting groups [3].

High-LogP Building Block for CNS-Penetrant or Lipophilic Drug Candidates

With a logP elevation of ≥0.7 units above its closest analogs , 4-tert-butoxybenzylamine is suited for medicinal chemistry programs requiring enhanced blood-brain barrier penetration or improved membrane partitioning. Its molar volume and logP profile allow systematic SAR exploration of lipophilic bulk at the para-position of benzylamine-containing scaffolds [4].

Reverse-Phase HPLC Method Development and Preparative Purification

A validated RP-HPLC method using acetonitrile/water/phosphoric acid has been established for 4-tert-butoxybenzylamine on a Newcrom R1 column [5]. The compound's elevated boiling point (270 °C) and distinct retention time, driven by its unique logP, facilitate preparative separation from lower-boiling or less-retained analogs, enabling high-purity isolation for downstream applications.

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